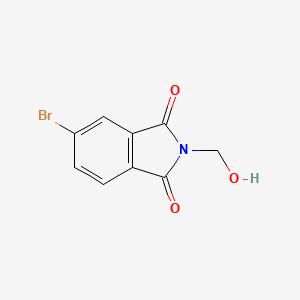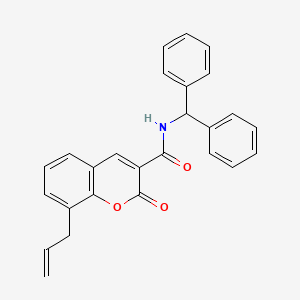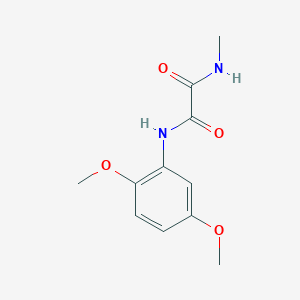![molecular formula C16H19N3O4 B5004788 5-[4-(diethylamino)-2-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5004788.png)
5-[4-(diethylamino)-2-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(diethylamino)-2-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound commonly referred to as DMABN. It is a pyrimidine derivative that has been extensively studied for its potential use in scientific research. DMABN is known for its unique properties, including its ability to selectively bind to specific receptors in the body.
Mécanisme D'action
DMABN acts as a competitive antagonist at the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. DMABN binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in a reduction of receptor activity and downstream signaling.
Biochemical and Physiological Effects:
DMABN has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in the brain, which may have potential therapeutic applications for diseases such as Alzheimer's and Parkinson's. DMABN has also been shown to improve cognitive function in animal models, suggesting potential use in the treatment of cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMABN in lab experiments is its selectivity for the α7 nAChR. This allows for more specific studies of this receptor and its function. However, one limitation is that DMABN is not a natural ligand for the receptor, which may affect the physiological relevance of the results obtained.
Orientations Futures
There are several future directions for research involving DMABN. One area of interest is its potential therapeutic applications for cognitive disorders and neuroinflammation. Additionally, further studies are needed to fully understand the mechanism of action of DMABN and its effects on other receptors in the body. Finally, the development of more selective and potent compounds based on DMABN may have potential therapeutic applications in the future.
Conclusion:
In conclusion, DMABN is a pyrimidine derivative that has unique properties and has been extensively studied for its potential use in scientific research. Its selectivity for the α7 nAChR makes it a useful tool for studying this receptor and its function. DMABN has a variety of potential therapeutic applications, including for cognitive disorders and neuroinflammation. However, further research is needed to fully understand its mechanism of action and potential uses in the future.
Méthodes De Synthèse
DMABN is synthesized through the reaction of 4-(diethylamino)-2-methoxybenzaldehyde and barbituric acid. The reaction is carried out in the presence of a base catalyst, typically sodium hydroxide, and a solvent such as ethanol or methanol. The resulting product is purified through recrystallization to obtain DMABN in its pure form.
Applications De Recherche Scientifique
DMABN has been extensively studied for its potential use in scientific research. It has been shown to selectively bind to specific receptors in the body, making it useful for studying the function of these receptors. DMABN has been used in a variety of research areas, including neuroscience, pharmacology, and toxicology.
Propriétés
IUPAC Name |
5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-4-19(5-2)11-7-6-10(13(9-11)23-3)8-12-14(20)17-16(22)18-15(12)21/h6-9H,4-5H2,1-3H3,(H2,17,18,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYFEERCRNPCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NC(=O)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-aminoethyl){3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amine](/img/structure/B5004708.png)
![2-(4-iodophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5004719.png)


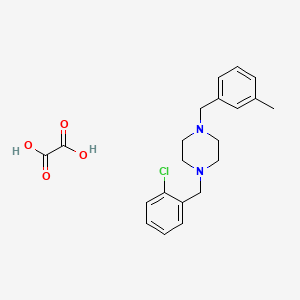
![5-[(5-bromo-2-furyl)methylene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5004733.png)
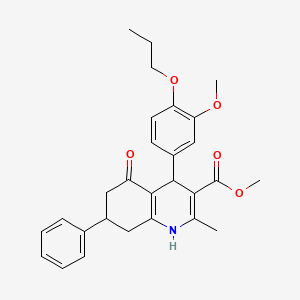
![ethyl 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5004754.png)
![5-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5004761.png)


